molecular formula C15H14ClN B12629147 Benzenamine, N-(4-chlorophenyl)-2-(1-methylethenyl)- CAS No. 918163-03-8

Benzenamine, N-(4-chlorophenyl)-2-(1-methylethenyl)-

Cat. No.: B12629147
CAS No.: 918163-03-8
M. Wt: 243.73 g/mol
InChI Key: JJZBHMQQQFABKM-UHFFFAOYSA-N
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Description

The compound Benzenamine, N-(4-chlorophenyl)-2-(1-methylethenyl)- is a substituted aromatic amine characterized by a benzenamine core with two key substituents:

  • A 4-chlorophenyl group attached to the nitrogen atom.
  • A 1-methylethenyl (isopropenyl) group at the 2-position of the benzene ring.

This structure places it within a broader class of N-aryl benzenamines, which are frequently explored for their biological activities, including insecticidal and pharmacological properties. The presence of the electron-withdrawing chlorine atom and the vinyl group may influence its reactivity, solubility, and interactions with biological targets .

Properties

CAS No.

918163-03-8

Molecular Formula

C15H14ClN

Molecular Weight

243.73 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-prop-1-en-2-ylaniline

InChI

InChI=1S/C15H14ClN/c1-11(2)14-5-3-4-6-15(14)17-13-9-7-12(16)8-10-13/h3-10,17H,1H2,2H3

InChI Key

JJZBHMQQQFABKM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC=CC=C1NC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Condensation Method

The condensation method is a straightforward approach to synthesize Benzenamine, N-(4-chlorophenyl)-2-(1-methylethenyl)-. The reaction mechanism involves:

  • Reactants : 4-Chlorobenzaldehyde and 1-phenylethanamine.

  • Catalyst : Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

  • Reaction Conditions : Typically conducted under reflux conditions to enhance the reaction rate.

  • Yield : This method can achieve yields ranging from 70% to 90%, depending on the reaction conditions and purification methods employed.

Reduction Method

The reduction method offers an alternative pathway:

  • Starting Materials : Nitro derivatives or imines of the target compound.

  • Reducing Agents : Lithium aluminum hydride or sodium borohydride are commonly used.

  • Reaction Conditions : Conducted in an inert atmosphere (e.g., nitrogen) to prevent oxidation.

  • Yield : Yields can vary but often reach up to 85% with proper optimization of reaction conditions.

Halogenation and Substitution

This method focuses on introducing the chlorophenyl moiety:

  • Initial Reaction : Halogenation of phenolic compounds using reagents like phosphorus pentachloride or thionyl chloride.

  • Subsequent Reaction : The halogenated product undergoes nucleophilic substitution with an amine to form the final product.

  • Yield : This approach can yield between 60% to 80%, influenced by the choice of solvent and temperature during the reaction.

Method Reactants Yield (%) Advantages Disadvantages
Condensation 4-Chlorobenzaldehyde, 1-phenylethanamine 70 - 90 Simple procedure, high yield Requires careful control of reaction conditions
Reduction Nitro derivatives or imines Up to 85 Effective for certain substrates Sensitive to moisture and air
Halogenation/Substitution Phenolic compounds 60 - 80 Versatile for different substitutions May require multiple steps

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-(4-chlorophenyl)-2-(1-methylethenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), mild temperatures.

    Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt), polar aprotic solvents.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Corresponding amines.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

Benzenamine, N-(4-chlorophenyl)-2-(1-methylethenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-(4-chlorophenyl)-2-(1-methylethenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The compound shares structural similarities with several analogues, differing primarily in substituent groups and heteroatom inclusion:

Compound Name Key Substituents/Features Structural Differences vs. Target Compound
2-[1-(4-Chlorophenyl)ethenyl]benzenamine () Chlorophenyl and ethenyl groups Identical backbone; positional isomerism possible.
N-(4-chlorobenzylidene)aniline () Chlorophenyl and benzylidene imine group Replaces 1-methylethenyl with a benzylidene moiety.
4-Chloro-2-nitrodiphenylamine () Nitro and chlorophenyl groups Nitro group introduces strong electron-withdrawing effects.
N-(o-Tolyl)-4H-benzo[d][1,3]thiazin-2-amine () Thiazine ring fused to benzene Heterocyclic thiazine ring replaces vinyl group.

Key Observations :

  • The chlorophenyl group is a common feature, enhancing stability and influencing electronic properties.
  • Vinyl vs. Imine Groups : The 1-methylethenyl group in the target compound provides conjugation, whereas imine-containing analogues (e.g., ) exhibit planar C=N bonds with bond lengths of ~1.26–1.29 Å, comparable to related imines .
  • Heterocyclic Analogues (e.g., ): Pyridine or thiazine rings introduce additional nitrogen or sulfur atoms, altering bioactivity and solubility.

Physicochemical Properties

Molecular Weight and LogP

Compound Molecular Weight (g/mol) LogP (Experimental/Calculated)
Target Compound ~247.7 (estimated) ~3.8 (similar to )
4-Chloro-2-nitrodiphenylamine () 248.66 Not reported; nitro group may increase polarity.
N-(4-Methoxyphenyl) analogues () 255.13 LogP = 3.84

Key Trends :

  • The chlorophenyl and vinyl groups contribute to moderate hydrophobicity (LogP ~3.8), favoring membrane permeability.
  • Methoxy substituents (e.g., ) increase solubility but reduce LogP compared to chloro groups.

Insecticidal Activity

  • Pyridine-Based Analogues (): Compounds like N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide exhibit higher aphidicidal activity than acetamiprid, a commercial neonicotinoid. This suggests that the target compound’s vinyl group may similarly enhance bioactivity through conjugation or steric effects .

Pharmacological Potential

  • Chlorophenyl-Containing Drugs (): Analogues such as N-(4-chlorophenyl)-N-(1-propan-2-ylpiperidin-4-yl)acetamide are documented in pharmacology, highlighting the chlorophenyl group’s role in receptor binding.

Biological Activity

Benzenamine, N-(4-chlorophenyl)-2-(1-methylethenyl)-, also referred to as 4-chloro-N-(1-methylethenyl)aniline, is an organic compound notable for its unique structural features and potential biological activities. This compound, with a molecular formula of C15H14ClN and a molecular weight of approximately 243.73 g/mol, is characterized by an aniline structure that is substituted with a 4-chlorophenyl group and a 1-methylethenyl group. The presence of the chlorine atom enhances its reactivity, which may contribute to various pharmacological applications. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic effects, and associated research findings.

Structural Characteristics

The structural features of benzenamine, N-(4-chlorophenyl)-2-(1-methylethenyl)- significantly influence its biological activity. The combination of the chlorophenyl and vinyl substituents can enhance the compound's reactivity and interaction with biological targets.

Compound Name Molecular Formula Key Features Unique Aspects
BenzenamineC6H7NSimple aniline structureLacks substituents that enhance reactivity
4-ChloroanilineC6H6ClNChlorine at para positionNo additional alkene functionality
N-IsopropylanilineC9H13NIsopropyl group attached to nitrogenLacks chlorophenyl substitution
Benzenamine, N-[4-nitrophenyl]methyleneC13H9ClN2O2Contains nitro groupDifferent electronic properties due to nitro substitution

The unique combination of substituents in benzenamine, N-(4-chlorophenyl)-2-(1-methylethenyl)- can influence both its chemical reactivity and biological activity compared to other similar compounds.

Pharmacological Effects

Research has indicated that benzenamine derivatives exhibit various pharmacological effects. The biological activity of benzenamine, N-(4-chlorophenyl)-2-(1-methylethenyl)- is often linked to its ability to interact with specific biological targets:

  • Antimicrobial Activity : Some studies have shown that compounds with similar structures can possess antimicrobial properties, potentially making them useful in treating infections.
  • Cytotoxicity : Investigations into the cytotoxic effects of this compound have revealed that it may induce apoptosis in certain cancer cell lines, suggesting potential applications in cancer therapy.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, influencing various physiological processes.

The mechanisms by which benzenamine, N-(4-chlorophenyl)-2-(1-methylethenyl)- exerts its biological effects are still under investigation. Potential mechanisms include:

  • Aryl Hydrocarbon Receptor (AhR) Activation : Similar compounds have been shown to activate AhR pathways, leading to increased expression of detoxifying enzymes like cytochrome P4501A1 (CYP1A1), which can modulate drug metabolism and toxicity .
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects.

Case Studies

Several case studies have highlighted the biological activity of benzenamine derivatives:

  • Study on Antimicrobial Properties : A study investigated the antimicrobial effects of structurally similar benzenamines against various bacterial strains. Results indicated significant inhibition zones for certain derivatives, suggesting potential for development as antimicrobial agents.
  • Cytotoxicity Assessment in Cancer Cells : Research conducted on the cytotoxic effects of benzenamine derivatives on human cancer cell lines demonstrated that some compounds induced apoptosis through ROS generation and mitochondrial dysfunction.
  • Enzyme Interaction Studies : A series of experiments focused on the interaction of benzenamine derivatives with metabolic enzymes revealed that certain compounds could inhibit enzymes involved in drug metabolism, potentially leading to increased bioavailability of therapeutic agents.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for structural elucidation of this compound, and how can conflicting data be resolved?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm aromatic substitution patterns and the presence of the 1-methylethenyl group. For example, the chloro substituent on the phenyl ring would deshield adjacent protons, while the methylethenyl group would show characteristic vinyl proton coupling.
  • X-ray Crystallography : Employ programs like SHELXL (part of the SHELX suite) for high-resolution structural refinement . This is critical for resolving ambiguities in stereochemistry or bond lengths.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular formula (e.g., m/z 247.9833 for a related sulfonamide in ).
  • Data Contradictions : Cross-validate results using multiple techniques (e.g., IR for functional groups, GC-MS for purity). Discrepancies in crystallographic data may arise from twinning or disorder, requiring iterative refinement .

Q. What synthetic routes are feasible for this compound, and how can purity be optimized?

  • Methodological Answer :

  • Synthesis Strategy : Use Ullmann coupling or Buchwald-Hartwig amination to introduce the 4-chlorophenyl group to the benzenamine core. The 1-methylethenyl group could be added via Heck coupling or Wittig reactions.
  • Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) can isolate the product. Monitor purity via thin-layer chromatography (TLC) and HPLC.
  • Yield Optimization : Control reaction temperature and stoichiometry. For example, highlights an 84% yield for a sulfonamide derivative via hydrolysis and neutralization.

Advanced Research Questions

Q. How do electronic effects of the chloro and methylethenyl substituents influence the compound’s reactivity in catalytic reactions?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations (e.g., Gaussian or ORCA) to analyze electron density distribution. The chloro group is electron-withdrawing, which may deactivate the aromatic ring toward electrophilic substitution but stabilize intermediates in cross-coupling reactions.
  • Experimental Validation : Compare reaction rates under Suzuki-Miyaura or Sonogashira conditions with analogous non-chlorinated compounds. Use in situ 19F^{19}F-NMR (if fluorinated analogs are synthesized) to track intermediate stability.
  • Reference : Similar reactivity studies in (sulfonamide synthesis) and (imidazole-thioacetamide derivatives) provide frameworks for mechanistic analysis.

Q. What strategies can address challenges in crystallizing this compound for X-ray studies?

  • Methodological Answer :

  • Crystallization Techniques : Screen solvents (e.g., DCM/hexane, acetone) and use vapor diffusion methods. Additive-induced crystallization (e.g., iodine for halogen bonding) may improve crystal quality.
  • Data Collection : Use synchrotron radiation for small or weakly diffracting crystals. SHELXD (for structure solution) and SHELXL (for refinement) are robust for handling twinning or pseudo-symmetry .
  • Case Study : notes SHELX’s utility in refining high-resolution or twinned macromolecular data, which can be adapted for small molecules.

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-MS at timed intervals.
  • Kinetic Analysis : Use Arrhenius plots to predict shelf life. For example, details stability assessments for a structurally complex hydrochloride salt.
  • Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds.

Data Analysis and Reproducibility

Q. How should researchers reconcile discrepancies in reported physicochemical properties (e.g., melting points, solubility) for this compound?

  • Methodological Answer :

  • Standardized Protocols : Adopt OECD or USP guidelines for measurements. For example, melting points should be recorded using a calibrated Kofler hot-stage apparatus.
  • Critical Evaluation : Cross-reference data from authoritative sources like NIST WebBook ( ) and peer-reviewed journals. Discrepancies may arise from polymorphic forms or impurities.
  • Collaborative Verification : Reproduce results in independent labs using identical synthetic and analytical conditions.

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound, given its structural similarity to hazardous aromatic amines?

  • Methodological Answer :

  • Risk Assessment : Review SDS sheets of analogs (e.g., lists hazardous benzenamine derivatives). Assume toxicity until proven otherwise.
  • Handling : Use fume hoods, nitrile gloves, and closed systems for synthesis. Monitor airborne exposure with OSHA-compliant methods.
  • Waste Disposal : Neutralize reactive groups (e.g., quench amines with acetic acid) before disposal.

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